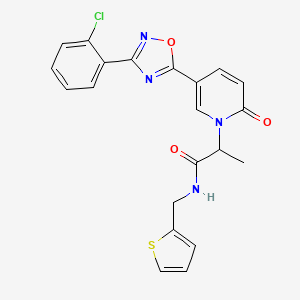
2-(5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C21H17ClN4O3S and its molecular weight is 440.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a complex organic molecule that incorporates various pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- A 1,2,4-oxadiazole ring known for diverse biological activities.
- A pyridine derivative that enhances lipophilicity and biological interaction.
- A thiophene group contributing to its electronic properties and biological activity.
Anticancer Activity
- Mechanism of Action : Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated significant anticancer properties. They are known to inhibit key enzymes involved in tumor progression and cell proliferation. For instance, derivatives exhibit activity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with reported IC50 values ranging from 9.4 µM to higher values depending on structural modifications .
-
Case Studies :
- A study highlighted the synthesis of various oxadiazole derivatives, including those similar to the target compound. These derivatives showed promising results against a panel of 11 cancer cell lines, indicating their potential as anticancer agents .
- Another study reported that modifications in the oxadiazole structure led to enhanced cytotoxicity against specific cancer types, reinforcing the importance of structural optimization in drug design .
Antimicrobial Activity
The oxadiazole ring system has also been associated with antimicrobial properties. Research indicates that compounds with this structure can act against bacterial strains by inhibiting essential bacterial enzymes and disrupting cell wall synthesis .
Anti-inflammatory Effects
Compounds featuring the oxadiazole moiety have shown anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can potentially lead to reduced pain and inflammation in various conditions .
Data Table: Biological Activity Summary
| Biological Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | HeLa | 9.4 µM | |
| Anticancer | CaCo-2 | Varies | |
| Antimicrobial | Various Bacteria | Not specified | |
| Anti-inflammatory | COX Inhibition | Not specified |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety has been shown to inhibit various enzymes critical for tumor growth and inflammation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain compounds increase ROS levels in cells, contributing to cytotoxicity against tumor cells.
科学的研究の応用
Medicinal Chemistry
The compound has shown promise as a bioactive agent with potential antimicrobial and anticancer properties. Studies have indicated that derivatives of oxadiazoles often exhibit significant activity against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics.
Case Study: Anticancer Activity
A study published in Molecules highlighted the anticancer effects of oxadiazole derivatives. The research demonstrated that compounds similar to the one inhibited cell proliferation in human cancer cell lines, indicating potential therapeutic applications in oncology .
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole rings can exhibit antimicrobial properties. The presence of the chlorophenyl group enhances lipophilicity, potentially improving the compound's ability to penetrate microbial membranes.
Case Study: Antimicrobial Efficacy
In a comparative study, several oxadiazole derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed that specific substitutions on the oxadiazole ring significantly influenced antimicrobial efficacy .
Material Science
The unique structural features of the compound allow for its use in developing new materials with specific properties. For instance, oxadiazoles are known for their thermal stability and luminescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Table: Comparison of Oxadiazole Derivatives in Material Applications
| Compound | Application | Properties |
|---|---|---|
| Compound A | OLEDs | High thermal stability |
| Compound B | Photovoltaics | Enhanced light absorption |
| 2-(5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide | Potential as luminescent material | Unique structural features |
特性
IUPAC Name |
2-[5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S/c1-13(20(28)23-11-15-5-4-10-30-15)26-12-14(8-9-18(26)27)21-24-19(25-29-21)16-6-2-3-7-17(16)22/h2-10,12-13H,11H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZADOLRXBTTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CS1)N2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













